

Solubility Profile of Fmoc-N-Me-D-Ala-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-N-Me-D-Ala-OH*

Cat. No.: *B557644*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Fmoc-N-Me-D-Ala-OH** (N- α -Fmoc-N- α -methyl-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. Understanding the solubility of this N-methylated amino acid derivative is paramount for optimizing reaction conditions, ensuring complete dissolution for coupling reactions, and ultimately achieving high-purity synthetic peptides.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for **Fmoc-N-Me-D-Ala-OH** across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the general behavior of Fmoc-protected amino acids, the following table summarizes known and estimated solubility values. It is important to note that N-methylation can enhance the solubility of amino acid derivatives in organic solvents, a beneficial characteristic for various synthetic applications[1].

Solvent	Chemical Formula	Type	Known/Estimated Solubility (at room temperature)	Notes
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	100 mg/mL (307.35 mM)[2]	Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. [2]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	High	Generally considered an excellent solvent for Fmoc-protected amino acids and commonly used in SPPS.[3]
N-Methyl-2-pyrrolidone (NMP)	C ₅ H ₉ NO	Polar Aprotic	High	Another excellent solvent for peptide synthesis, often used for sequences that are difficult to solubilize.[3]
Dichloromethane (DCM)	CH ₂ Cl ₂	Chlorinated	Moderate	Often used in combination with more polar solvents.[3]

10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	-	Mixture	≥ 2.5 mg/mL (7.68 mM)[2]	This formulation yields a clear solution, though the saturation point is not specified.[2]
10% DMSO / 90% Corn Oil	-	Mixture	≥ 2.5 mg/mL (7.68 mM)[2]	This formulation also produces a clear solution with an unknown saturation point. [2]

Note: The solubility of **Fmoc-N-Me-D-Ala-OH** can be influenced by several factors, including the purity of both the compound and the solvent, ambient temperature, and the presence of moisture[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of **Fmoc-N-Me-D-Ala-OH** in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of **Fmoc-N-Me-D-Ala-OH** in a specific solvent at a controlled temperature.

Materials:

- **Fmoc-N-Me-D-Ala-OH** (solid, high purity)
- Solvent of interest (analytical grade)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath

- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Fmoc-N-Me-D-Ala-OH** of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
- Sample Preparation:
 - Add an excess amount of solid **Fmoc-N-Me-D-Ala-OH** to a vial. The excess is crucial to ensure that a saturated solution is formed.
 - Add a known volume of the solvent of interest to the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

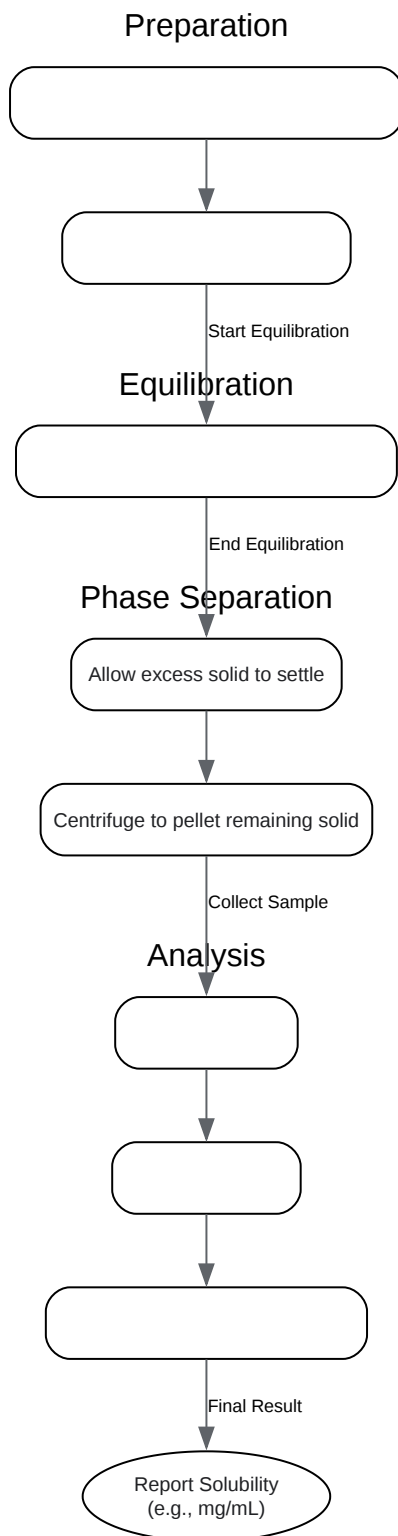
- To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Filter the aliquot through a syringe filter into an HPLC vial. This step is critical to remove any remaining solid particles.
 - Analyze the filtered sample by HPLC. The concentration of **Fmoc-N-Me-D-Ala-OH** is determined by comparing the peak area to the calibration curve generated from the standard solutions.
- Data Reporting: The solubility is reported in units such as mg/mL or moles/liter (M) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of **Fmoc-N-Me-D-Ala-OH**.

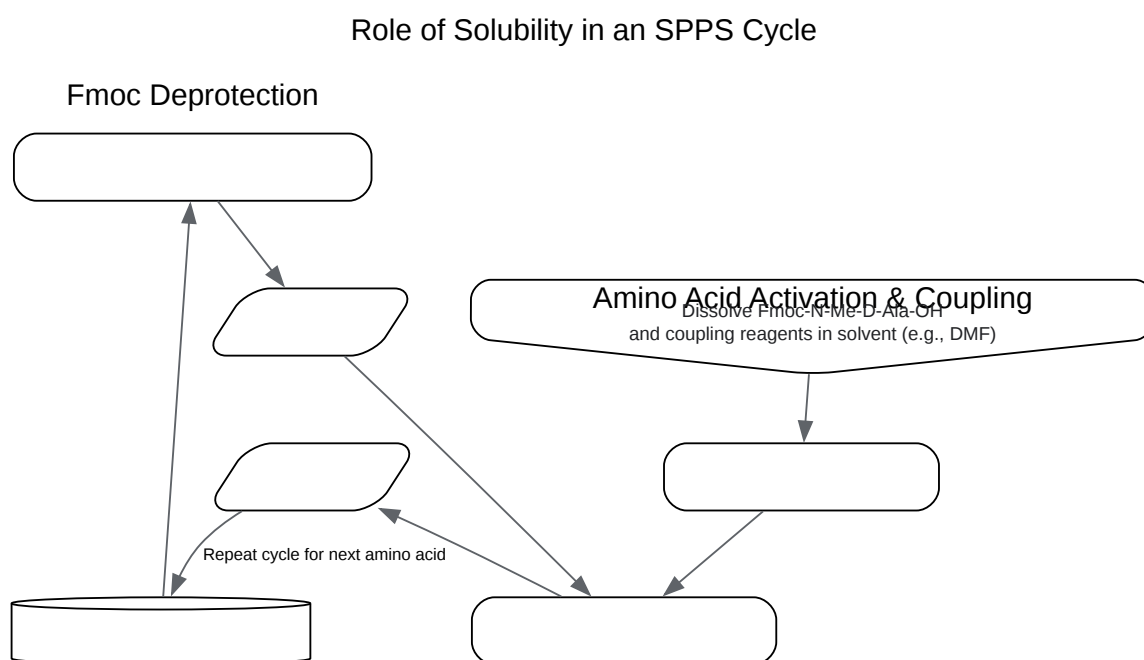
Workflow for Solubility Determination

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Caption: A generalized workflow for determining equilibrium solubility.

Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-amino acids is a critical factor in the efficiency of the coupling step during SPPS. The following diagram illustrates a simplified cycle of SPPS, highlighting where the solubility of the incoming Fmoc-amino acid is crucial.



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Caption: Simplified workflow of an SPPS cycle highlighting the critical solubilization step.

Conclusion

The solubility of **Fmoc-N-Me-D-Ala-OH** is a key parameter for its successful application in peptide synthesis. While highly soluble in DMSO, its solubility in other common SPPS solvents

like DMF and NMP is also generally high, facilitating its use in automated and manual synthesis protocols. For complex or aggregation-prone peptide sequences, ensuring complete dissolution of the incoming Fmoc-amino acid is crucial for achieving high coupling efficiency and minimizing deletion sequences. The provided experimental protocol offers a reliable method for determining the solubility of **Fmoc-N-Me-D-Ala-OH** in specific solvent systems to further optimize synthesis conditions.

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